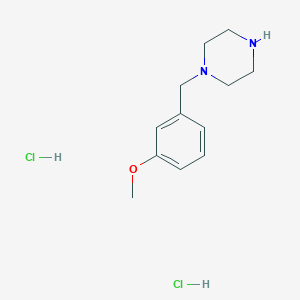

1-(3-Methoxybenzyl)piperazine dihydrochloride

CAS No.: 113698-79-6

Cat. No.: VC8406418

Molecular Formula: C12H20Cl2N2O

Molecular Weight: 279.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 113698-79-6 |

|---|---|

| Molecular Formula | C12H20Cl2N2O |

| Molecular Weight | 279.2 g/mol |

| IUPAC Name | 1-[(3-methoxyphenyl)methyl]piperazine;dihydrochloride |

| Standard InChI | InChI=1S/C12H18N2O.2ClH/c1-15-12-4-2-3-11(9-12)10-14-7-5-13-6-8-14;;/h2-4,9,13H,5-8,10H2,1H3;2*1H |

| Standard InChI Key | UERRHMQAACDEDF-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)CN2CCNCC2.Cl.Cl |

| Canonical SMILES | COC1=CC=CC(=C1)CN2CCNCC2.Cl.Cl |

Introduction

Structural and Nomenclature Analysis

Chemical Identity and Nomenclature Clarification

The compound’s systematic IUPAC name is 1-(3-methoxyphenyl)piperazine dihydrochloride, with the molecular formula C₁₁H₁₈Cl₂N₂O and a molecular weight of 265.18 g/mol . A common point of confusion arises from the substitution pattern: the methoxy group (-OCH₃) is attached directly to the phenyl ring at the meta position (carbon 3), distinguishing it from benzyl derivatives (which feature a CH₂ linker). This structural nuance is critical for understanding its reactivity and biological interactions .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 1-(3-methoxyphenyl)piperazine dihydrochloride typically involves a two-step process:

-

Buchwald-Hartwig Amination:

N-BOC-piperazine reacts with 3-bromoanisole in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (NaOt-Bu) in o-xylene at 120°C. This step achieves aryl-amine coupling with a reported yield of 96% . -

Deprotection and Salt Formation:

The BOC-protected intermediate is treated with trifluoroacetic acid (TFA) to remove the protecting group, followed by hydrochloride salt precipitation using HCl gas or aqueous HCl .

Table 1: Optimized Synthesis Conditions

| Parameter | Value/Detail | Source |

|---|---|---|

| Catalyst | Pd(OAc)₂, 0.5 mol% | |

| Solvent | o-Xylene | |

| Temperature | 120°C | |

| Reaction Time | 3 hours | |

| Yield | 96% |

Industrial-Scale Considerations

Scalability challenges include catalyst recovery and minimizing residual palladium in the final product. Advances in flow chemistry and immobilized catalysts have improved efficiency, though these methods remain proprietary .

Physicochemical Properties

Table 2: Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Melting Point | 201–204°C | |

| Boiling Point | 344°C (at 760 mmHg) | |

| Water Solubility | Soluble | |

| LogP (Partition Coeff.) | 3.10 | |

| Hygroscopicity | High; requires desiccant storage |

The compound’s solubility profile makes it suitable for aqueous and organic phase reactions, though its hygroscopic nature necessitates anhydrous handling .

Pharmacological Applications

Neurological Receptor Interactions

1-(3-Methoxyphenyl)piperazine dihydrochloride exhibits moderate affinity for 5-HT₁A (serotonin) and D₂ (dopamine) receptors, with Ki values in the micromolar range . This dual activity has been exploited in:

-

Antidepressant Development: Analogues with enhanced selectivity for 5-HT₁A show promise in modulating mood disorders .

-

Parkinson’s Disease Research: D₂ receptor partial agonism may alleviate motor symptoms while reducing dyskinesia risks .

Antimicrobial Activity

In vitro studies demonstrate bacteriostatic effects against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL) . Mechanistic studies suggest disruption of microbial cell membrane integrity via lipophilic interactions .

| Parameter | Detail | Source |

|---|---|---|

| Risk Phrases | R36/37/38 (Irritant) | |

| Safety Phrases | S26/S28A (Eye/Skin First Aid) | |

| PPE | Gloves, goggles, respirator |

Emergency Response

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume